3,7,8-Tri-O-methylellagic acid 2-O-rutinoside

Descripción

Propiedades

Fórmula molecular |

C29H32O17 |

|---|---|

Peso molecular |

652.6 g/mol |

Nombre IUPAC |

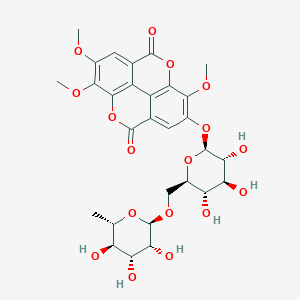

6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C29H32O17/c1-8-16(30)18(32)20(34)28(42-8)41-7-13-17(31)19(33)21(35)29(44-13)43-12-6-10-15-14-9(26(36)46-25(15)23(12)40-4)5-11(38-2)22(39-3)24(14)45-27(10)37/h5-6,8,13,16-21,28-35H,7H2,1-4H3/t8-,13+,16-,17+,18+,19-,20+,21+,28+,29+/m0/s1 |

Clave InChI |

OTHVXIIXNQEQPH-PICHOHMMSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound belonging to the class of ellagic acid derivatives. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant and anticancer activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways.

Natural Sources

To date, this compound has been identified in two primary plant species:

-

Euphorbia tirucalli L. (Euphorbiaceae)[1]

-

Brainea insignis (Hook.) J.Sm. (Blechnaceae)

Euphorbia tirucalli, commonly known as pencil cactus, is a succulent plant found in semi-arid tropical climates. The whole plant has been reported as a source of the compound. Brainea insignis is a species of fern.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the yield or concentration of this compound in its natural sources. Further research is required to quantify the abundance of this compound in Euphorbia tirucalli and Brainea insignis to assess the feasibility of these sources for large-scale extraction.

Table 1: Summary of Natural Sources and Available Data

| Plant Species | Family | Plant Part(s) | Quantitative Data (Yield/Concentration) |

| Euphorbia tirucalli L. | Euphorbiaceae | Whole Plant | Not Reported |

| Brainea insignis (Hook.) J.Sm. | Blechnaceae | Not Specified | Not Reported |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Euphorbia tirucalli, adapted from the literature.

Extraction and Isolation from Euphorbia tirucalli

1. Plant Material and Extraction:

-

Air-dried and powdered whole plant material of Euphorbia tirucalli is extracted with 60% aqueous acetone (B3395972) at room temperature.

-

The acetone is removed under reduced pressure, and the resulting aqueous solution is partitioned successively with chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc).

2. Chromatographic Separation:

-

The ethyl acetate soluble fraction is subjected to column chromatography on Sephadex LH-20.

-

Elution is carried out with a gradient of methanol (B129727) (MeOH) in water, starting from 10% MeOH and gradually increasing the concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

-

Fractions containing the target compound are combined and further purified by repeated column chromatography on Sephadex LH-20, using different solvent systems such as ethanol (B145695) (EtOH) or methanol (MeOH).

-

Final purification may be achieved using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of methanol in water.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.

-

2D-NMR (COSY, HMQC, HMBC): To establish correlations between protons and carbons and confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, research on its parent compound, ellagic acid, and other derivatives provides valuable insights into its potential mechanisms of action.

Ellagic acid has been reported to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, ellagic acid can induce the expression of various antioxidant and detoxification enzymes, thereby protecting cells from damage.

Furthermore, a similar compound, 3,8-Di-O-methylellagic acid 2-O-glucoside, has been shown to inhibit the proliferation of erythroleukemia cells and induce their differentiation. This suggests that this compound may also possess anticancer properties, potentially through the modulation of cell proliferation and differentiation pathways.

The presence of the rutinoside moiety may influence the bioavailability and specific activity of the molecule compared to its aglycone, ellagic acid. Further investigation is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Caption: Postulated Keap1-Nrf2-ARE signaling pathway activated by ellagic acid.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge of its natural sources, providing a detailed protocol for its isolation from Euphorbia tirucalli. While quantitative data remains elusive, the established presence of this compound in E. tirucalli and Brainea insignis provides a solid foundation for future research. The exploration of related plant families, such as Combretaceae, may reveal additional sources. Furthermore, the elucidation of its specific biological activities and the signaling pathways it modulates will be crucial for its development as a potential therapeutic agent. This document serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Unveiling 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. It also explores the potential biological activities of this natural product by examining the known signaling pathways of its parent compound, ellagic acid, and its derivatives. Detailed experimental methodologies for the isolation and characterization of similar compounds are also presented.

Introduction

This compound is a naturally occurring polyphenol belonging to the class of ellagic acid derivatives.[][2] It is a glycosidic compound, meaning it consists of a non-sugar component (the aglycone, 3,7,8-Tri-O-methylellagic acid) bonded to a sugar moiety (rutinose). First identified from the fern Brainea insignis and later from the succulent plant Euphorbia tirucalli, this compound is of interest to researchers for its potential applications in pharmacology and drug development.

Discovery and Natural Origin

The discovery of this compound is attributed to phytochemical studies on two distinct plant species:

-

Brainea insignis : The initial identification of this compound is believed to have been reported in a 1975 study by H. T. Cheung, which focused on the triterpenoids and ellagic acid derivatives present in this fern.

-

Euphorbia tirucalli : More recently, a 2021 study by El-Hawary and colleagues on the metabolomic profiling and biological activities of Euphorbia tirucalli extracts also identified a compound with the synonym 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside.[3]

These findings indicate that the compound is distributed across different plant families, suggesting varied biosynthetic pathways and ecological roles.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C29H32O17 |

| Molecular Weight | 652.56 g/mol |

| Appearance | Powder |

| Purity | ≥95% |

| Synonyms | 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside, 2-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,7,8-trimethoxy[]benzopyrano[5,4,3-cde][]benzopyran-5,10-dione |

Experimental Protocols

While the specific experimental details from the original discovery papers were not accessible, this section provides a generalized protocol for the isolation and characterization of ellagic acid glycosides from plant materials, based on established phytochemical methods.

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and identification of a natural product like this compound.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, stems) of Brainea insignis or Euphorbia tirucalli.

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Alternatively, use a Soxhlet apparatus for more efficient extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol).

-

The ellagic acid glycosides are typically expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect the fractions and monitor them using thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Further purify the combined fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).

5. Structure Elucidation:

-

Determine the chemical structure of the purified compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore.

-

Potential Signaling Pathways of Ellagic Acid Derivatives

While no studies have specifically investigated the biological activity and signaling pathways of this compound, the parent compound, ellagic acid, and its derivatives are known to modulate several key cellular pathways. The following diagrams illustrate two of these pathways.

Nrf2-Mediated Antioxidant Response

Ellagic acid is a known activator of the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

TGF-β/Smad Signaling Pathway

Ellagic acid has also been shown to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis and cell proliferation.

References

The Biological Activity of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: An In-depth Technical Guide

Introduction

3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound found in plants such as Brainea insignis and Euphorbia tirucalli.[] As a derivative of ellagic acid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The structure of this molecule combines the core of ellagic acid, with three of its hydroxyl groups methylated, and a rutinoside (a disaccharide composed of rhamnose and glucose) attached at the 2-O position. This unique combination of a modified ellagic acid core and a sugar moiety suggests a complex biological activity profile, potentially influenced by the properties of each component.

While direct and extensive experimental data on the biological activity of this compound is limited in publicly available scientific literature, this guide synthesizes the known activities of its constituent parts and structurally similar molecules to provide a comprehensive overview of its potential therapeutic applications for researchers, scientists, and drug development professionals.

Anticipated Biological Activities

Based on the activities of its parent compounds, ellagic acid and rutin (B1680289), and other methylated ellagic acid derivatives, this compound is predicted to exhibit several key biological activities:

-

Anticancer Activity: Ellagic acid and its methylated derivatives have demonstrated significant anticancer properties.[2][4]

-

Antimicrobial Activity: Various forms of tri-O-methylellagic acid have shown potent activity against a range of pathogenic bacteria.[5]

-

Antioxidant Activity: Both ellagic acid and rutin are well-documented antioxidants.[6]

-

Anti-inflammatory Activity: The parent compounds are known to modulate inflammatory pathways.[7][8]

Anticancer Activity

The anticancer potential of this compound can be inferred from studies on other tri-O-methylellagic acid derivatives and ellagic acid itself.

Inhibition of Cancer Cell Proliferation

Studies on 3,4,3′-Tri-O-methylellagic acid (T-EA), an isomer of the core of the title compound, have shown inhibitory activity against human breast cancer (T47D) and cervical cancer (HeLa) cell lines.[3][9]

Table 1: In Vitro Anticancer Activity of a Tri-O-methylellagic Acid Isomer

| Compound | Cancer Cell Line | EC50 (μg/mL) |

| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | 55.35 ± 6.28 |

| 3,4,3′-Tri-O-methylellagic acid | HeLa (Cervical Cancer) | 12.57 ± 2.22 |

Data from Wardana, et al. (2022)[3][9]

Molecular Mechanisms of Anticancer Activity

The anticancer effects of ellagic acid and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer progression.

-

Induction of Apoptosis: 3,3',4'-trimethylellagic acid (TMEA) has been shown to induce apoptosis in colorectal cancer cells by upregulating the expression of pro-apoptotic factors like Bax and caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[4]

-

Inhibition of Angiogenesis: TMEA has also been found to inhibit angiogenesis by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) and targeting the VEGF/PI3K/AKT/mTOR signaling pathway.[4]

-

Enzyme Inhibition: In silico studies on 3,4,3′-Tri-O-methylellagic acid suggest it can inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), enzymes that are crucial for cancer cell regulation.[3][9]

Signaling Pathway for Anticancer Activity of Tri-O-methylellagic Acid Derivatives

Caption: Potential anticancer signaling pathways modulated by tri-O-methylellagic acid derivatives.

Antimicrobial Activity

2,3,8-Tri-O-methylellagic acid, another isomer of the core structure, has demonstrated significant antimicrobial activity against a variety of pathogenic bacteria.[5][10]

Table 2: Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid

| Test Organism | Zone of Inhibition (mm) at 100 µ g/disc | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 22 | 80 |

| Streptococcus pneumoniae | 20 | 90 |

| Bacillus cereus | 24 | 70 |

| Escherichia coli | 21 | 80 |

| Klebsiella pneumoniae | 20 | 90 |

| Salmonella typhi | 25 | 60 |

| Vibrio cholerae | 23 | 70 |

| Pseudomonas aeruginosa | 19 | 100 |

Data from Ndukwe, et al. (2007)[5]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 2,3,8-Tri-O-methylellagic acid was determined using the disc diffusion method and a broth dilution method to find the Minimum Inhibitory Concentration (MIC).[5]

Experimental Workflow for Antimicrobial Testing

Caption: Workflow for determining antimicrobial activity.

Detailed Methodology:

-

Bacterial Strains: Pure clinical isolates of the test organisms were used.

-

Disc Diffusion Assay:

-

Muller-Hinton agar (B569324) plates were seeded with the bacterial suspension.

-

Sterile paper discs (6 mm) were impregnated with a known concentration of the test compound.

-

The discs were placed on the agar surface.

-

Plates were incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition was measured.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A serial dilution of the test compound was prepared in nutrient broth.

-

Each tube was inoculated with the bacterial suspension.

-

Tubes were incubated at 37°C for 24 hours.

-

The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.

-

Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory properties of this compound can be inferred from the known activities of its constituent parts.

Antioxidant Activity

-

3-O-methyl ellagic acid: This compound has demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays.

-

Rutin: Rutin and its glycosides are known to be potent antioxidants, with activity demonstrated in DPPH and ABTS assays.[6]

Table 3: Antioxidant Activity of Related Compounds

| Compound | Assay | IC50 / SC50 |

| 3-O-methyl ellagic acid | DPPH | 24.28 µg/mL |

| Rutin | DPPH | 60.25 µM |

| Rutin Glycoside | DPPH | 29.13 µM |

Data from Jain, et al. (2016) and Jo, et al. (2021)[6]

Anti-inflammatory Activity

-

Methylated Ellagic Acids: 3-O-methylellagic acid and 3,3'-di-O-methylellagic acid are effective inhibitors of hyaluronidase (B3051955) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process.[7]

-

Rutin: Rutin targets multiple inflammatory signaling mediators, including nuclear factor-κB (NF-κB) and various interleukins.[8]

Table 4: Anti-inflammatory Activity of Methylated Ellagic Acids

| Compound | Enzyme Inhibited | IC90 (µM) |

| 3-O-methylellagic acid | Hyaluronidase | 2.8 - 16.4 |

| 3-O-methylellagic acid | iNOS | 2.8 - 16.4 |

| 3,3'-di-O-methylellagic acid | Hyaluronidase | 2.8 - 16.4 |

| 3,3'-di-O-methylellagic acid | iNOS | 2.8 - 16.4 |

Data from Sgariglia, et al. (2013)[7]

Conclusion

While direct experimental validation for this compound is not yet widely available, the substantial body of evidence for its structural components and closely related isomers strongly suggests a promising profile of biological activities. The combination of a tri-O-methylellagic acid core with a rutinoside moiety points towards potential synergistic or unique effects in anticancer, antimicrobial, antioxidant, and anti-inflammatory applications. Further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this natural product. This guide provides a foundational understanding for researchers and drug development professionals to direct future investigations into this promising compound.

References

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Effects of Trimethylellagic Acid Isolated From Sanguisorba officinalis L. on Colorectal Cancer via Angiogenesis Inhibition and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. mdpi.com [mdpi.com]

- 9. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside in Brainea insignis: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a phenolic compound identified in the fern Brainea insignis (Hook.) J.Sm.[][2]. Due to the limited specific research on this particular glycoside, this document synthesizes information on its chemical properties, its presence in Brainea insignis, and the known biological activities of its parent compound, ellagic acid, and related derivatives. The experimental protocols and potential signaling pathways described herein are based on established methodologies for similar natural products and are intended to serve as a foundational resource for future research and drug discovery efforts.

Compound Profile

This compound is a glycosidic derivative of ellagic acid, a well-studied polyphenol. The core structure is a dilactone of hexahydroxydiphenic acid, which is further modified with three methyl groups and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety.

| Property | Value | Source |

| Molecular Formula | C29H32O17 | [][3] |

| Molecular Weight | 652.56 g/mol | [] |

| Appearance | Powder | [3] |

| Purity (Commercial) | ≥95% - 97.5% | [][3] |

| Natural Sources | Brainea insignis, Euphorbia tirucalli | [] |

Presence in Brainea insignis

Brainea insignis, a species of fern, has been the subject of phytochemical investigations that have revealed a rich profile of phenolic compounds.[4] While this compound has been identified as a constituent of this plant, detailed quantitative analyses of its concentration in various parts of the fern (fronds, rhizomes) are not yet available in the scientific literature. Phytochemical studies on Brainea insignis have led to the isolation of various other phenolic compounds, but often without specific quantification of each.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from Brainea insignis. These protocols are based on standard methodologies for the study of plant-derived glycosides and phenolic compounds.

Extraction and Isolation Workflow

The isolation of this compound from Brainea insignis would typically follow a multi-step process involving extraction and chromatographic separation.

Protocol Details:

-

Plant Material Preparation: The fronds and/or rhizomes of Brainea insignis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol (B129727) or ethanol, to extract the phenolic compounds.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. A typical solvent system would involve partitioning between water and ethyl acetate, followed by n-butanol to isolate the more polar glycosides.

-

Chromatographic Separation: The glycoside-rich n-butanol fraction is then subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound to a high degree of purity.

-

-

Purity Assessment: The purity of the isolated compound is assessed using Thin Layer Chromatography (TLC) and analytical HPLC.

Structural Elucidation

The structure of the purified this compound would be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Analysis

To determine the concentration of this compound in Brainea insignis, a validated analytical method such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required.

Protocol Outline:

-

Standard Preparation: A pure standard of this compound is used to prepare a series of calibration standards of known concentrations.

-

Sample Preparation: A known weight of dried, powdered Brainea insignis is extracted using a defined volume of solvent (e.g., methanol). The extract is then filtered before injection into the HPLC system.

-

HPLC-DAD/LC-MS Analysis: The prepared sample and calibration standards are analyzed under optimized chromatographic conditions. The compound is identified by its retention time and UV-Vis spectrum (for DAD) or mass-to-charge ratio (for MS).

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the target compound in the plant extract is then calculated from this curve.

Biological Activity and Potential Signaling Pathways

While there is a lack of direct studies on the biological activity of this compound, the pharmacological properties of its parent compound, ellagic acid, and other ellagic acid derivatives are well-documented. These compounds are known to possess a range of activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[5][6][7][8][9]

Potential Anti-inflammatory Activity

Ellagic acid has been shown to exert anti-inflammatory effects in various experimental models.[6][7] It is plausible that this compound shares these properties. The anti-inflammatory effects of ellagic acid are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Table of Anti-inflammatory Activity of Ellagic Acid and Related Compounds:

| Compound | Model System | Observed Effect | Potential Mechanism | Reference |

| Ellagic Acid | Acid-induced acute lung injury in mice | Reduced vascular permeability and neutrophil recruitment | Decreased IL-6, increased IL-10 | [7] |

| Ellagic Acid | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Suppressed inflammatory responses | Regulation of MAPK and STAT signaling | [6] |

| Ellagic Acid | 1,2-dimethylhydrazine-induced rat colon carcinogenesis | Downregulated iNOS, PTGS2, TNF, and IL-6 | Inhibition of NF-κB | [5] |

| 3-O-methyl ellagic acid | In vitro antioxidant assays (DPPH and ABTS) | Promising antioxidant activity | Radical scavenging |

Hypothetical Signaling Pathway Modulation

Based on the known activities of ellagic acid, it is hypothesized that this compound may modulate the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ellagic acid has been shown to inhibit this pathway.

The MAPK signaling cascade is another critical pathway in the inflammatory response. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.

Future Directions and Conclusion

This compound from Brainea insignis represents a promising yet understudied natural product. While its chemical identity is known, a significant opportunity exists for further research to unlock its full therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: Determining the concentration of the compound in different parts of Brainea insignis at various growth stages.

-

Isolation and Characterization: Developing a robust and scalable protocol for the isolation of high-purity compound and fully characterizing it using modern spectroscopic methods.

-

Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, particularly its anti-inflammatory, antioxidant, and anti-cancer properties.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this intriguing natural product. The synthesis of established methodologies and data from related compounds offers a clear path forward for investigating the therapeutic potential of this compound.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. biobiopha.com [biobiopha.com]

- 4. Phenolic constituents from Brainea insignis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside from Euphorbia tirucalli

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a natural product reported to be found in Euphorbia tirucalli, a plant with a rich history in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, including its phytochemical context within E. tirucalli, a detailed, representative experimental protocol for its isolation and characterization, and a summary of the biological activities of closely related compounds. Due to the limited specific research on this compound, this paper draws upon data from similar ellagic acid derivatives to infer potential biological activities and mechanisms of action, offering a valuable resource for future research and drug discovery efforts.

Phytochemical Profile of Euphorbia tirucalli

Euphorbia tirucalli, commonly known as the pencil tree, is a rich source of a diverse array of bioactive compounds.[2] Phytochemical investigations have revealed the presence of numerous secondary metabolites, including terpenoids, flavonoids, alkaloids, and tannins.[2] Notably, various ellagic acid derivatives have been identified in the Euphorbia genus. While the presence of this compound in E. tirucalli is noted in chemical databases, detailed scientific studies on its isolation and activity from this specific source are limited.[1] Research on E. tirucalli has led to the isolation of other related compounds, such as 3,3′,4-trimethylellagic acid.[3][4]

Experimental Protocols

The following is a representative experimental protocol for the isolation and characterization of this compound from Euphorbia tirucalli, based on established methodologies for similar compounds from other plant sources.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Euphorbia tirucalli would be collected and authenticated by a plant taxonomist.

-

Preparation: The plant material would be air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

The powdered plant material (e.g., 1 kg) would be subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and methanol (B129727), using a Soxhlet apparatus.

-

The methanol extract, which is expected to contain the polar glycosidic compounds, would be concentrated under reduced pressure using a rotary evaporator.

Isolation and Purification

-

Column Chromatography: The crude methanol extract would be subjected to column chromatography on a silica (B1680970) gel (60-120 mesh) column. The column would be eluted with a gradient of chloroform and methanol.

-

Fraction Collection: Fractions of a specific volume (e.g., 100 mL) would be collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and with a spraying reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Further Purification: Fractions showing similar TLC profiles would be pooled and further purified using preparative TLC or repeated column chromatography on silica gel or Sephadex LH-20 to yield the pure compound.

Structural Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments would be conducted to establish the complete structure, including the connectivity of the methyl and rutinoside moieties to the ellagic acid core.

Quantitative Data on Related Ellagic Acid Derivatives

| Compound | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| 2,3,8-Tri-O-methyl ellagic acid | Irvingia gabonensis | Antimicrobial | MIC: 60-80 µg/mL against various bacteria | [5] |

| 3,3',4-Tri-O-methylellagic acid | Anogeissus leiocarpus | Antiviral (HCV) | IC₅₀: 1.2 µM | Not in search results |

| 3,3',4'-Tri-O-methylellagic acid | Euphorbia tirucalli | Antibacterial | Not specified | [3] |

Potential Signaling Pathways and Biological Activities

Based on the known biological activities of ellagic acid and its derivatives, this compound is hypothesized to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Ellagic acid and its derivatives are known to be potent antioxidants. The mechanism likely involves the scavenging of free radicals and the chelation of metal ions, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory effects of ellagic acid derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways like NF-κB.

Anticancer Activity

The anticancer potential of ellagic acid derivatives has been attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. The induction of apoptosis may involve the modulation of the Bcl-2 family of proteins and the activation of caspases.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the isolation and characterization of the target compound.

Inferred Anticancer Signaling Pathway

Caption: Inferred signaling pathway for the anticancer activity of the target compound.

Conclusion

This compound from Euphorbia tirucalli represents a promising natural product for further investigation. Although direct research on this specific compound is limited, the available data on related ellagic acid derivatives suggest a strong potential for antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols and inferred mechanisms of action detailed in this guide provide a solid foundation for researchers to undertake further studies to isolate, characterize, and evaluate the pharmacological properties of this compound, potentially leading to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. biobiopha.com [biobiopha.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a natural product found in various plant species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Physicochemical Data

This compound is a glycosidic derivative of tri-O-methylellagic acid. While comprehensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize the available information, including data for the aglycone, 3,7,8-tri-O-methylellagic acid, for comparative purposes.

| Identifier | Value |

| IUPAC Name | 2-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,7,8-trimethoxy-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione |

| CAS Number | 56470-18-9 |

| Molecular Formula | C29H32O17 |

| Molecular Weight | 652.55 g/mol [1] |

| Appearance | Powder[2][] |

| Purity | ≥95% (Commercially available)[2] |

| Natural Sources | Brainea insignis[][4][5], Euphorbia tirucalli[] |

| Property | This compound | 3,7,8-Tri-O-methylellagic acid (Aglycone) |

| Melting Point | Not available | 289-291 °C[6] |

| Boiling Point | 970.7 ± 65.0 °C (Predicted)[7] | 630.0 ± 55.0 °C (Predicted)[6] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted)[7] | 1.544 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[6] |

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound from its natural sources is not available in the current literature. However, a general methodology for the isolation of phenolic compounds from plant materials can be described.

General Protocol for Isolation of Phenolic Glycosides from Plant Material:

-

Extraction: The dried and powdered plant material (e.g., from Brainea insignis or Euphorbia tirucalli) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Ellagic acid and its glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: The fractions containing the target compound are then subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is often employed to obtain the pure compound.

-

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways

Specific studies on the signaling pathways modulated by this compound have not been identified. However, its aglycone, ellagic acid, and other derivatives are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[4][8][10][11][12] It is plausible that this compound may exhibit similar biological activities.

One of the well-studied pathways for ellagic acid is its role in cancer cell apoptosis through the modulation of the TGF-β/Smad3 signaling pathway.

This guide summarizes the currently available data on the physicochemical properties of this compound. Further experimental studies are required to fully characterize this compound and elucidate its specific biological activities and mechanisms of action.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. Ellagic acid regulates hyperglycemic state through modulation of pancreatic IL-6 and TNF- α immunoexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ellagic acid exerts anti-proliferation effects via modulation of Tgf-β/Smad3 signaling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ellagic Acid Reduces High Glucose-Induced Vascular Oxidative Stress Through ERK1/2/NOX4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. It also outlines a generalized experimental workflow for its isolation and identification from natural sources, and presents a diagram of the biosynthetic pathway of its parent compound, ellagic acid.

Molecular Structure and Chemical Formula

This compound is a complex natural product belonging to the class of ellagic acid glycosides. Its structure consists of a tri-O-methylated ellagic acid core linked to a rutinose sugar moiety.

Molecular Formula: C₂₉H₃₂O₁₇[]

Molecular Weight: 652.56 g/mol []

Structure:

The chemical structure is represented by the following SMILES notation: O=C1OC=2C(OC)=C(OC3OC(COC4OC(C)C(O)C(O)C4O)C(O)C(O)C3O)C=C5C(=O)OC6=C(OC)C(OC)=CC1=C6C25[]

And the InChI notation: InChI=1S/C29H32O17/c1-8-16(30)18(32)20(34)28(42-8)41-7-13-17(31)19(33)21(35)29(44-13)43-12-6-10-15-14-9(26(36)46-25(15)23(12)40-4)5-11(38-2)22(39-3)24(14)45-27(10)37/h5-6,8,13,16-21,28-35H,7H2,1-4H3/t8-,13+,16-,17+,18+,19-,20+,21+,28+,29+/m0/s1[]

This natural product has been identified in plant species such as Brainea insignis and Euphorbia tirucalli[].

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound and its aglycone core, 3,7,8-Tri-O-methylellagic acid, is presented below. It is important to note that some of the data for the full rutinoside are predicted values.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₂₉H₃₂O₁₇ | [] |

| Molecular Weight | 652.56 | [] |

| Boiling Point (Predicted) | 970.7 ± 65.0 °C | [] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [] |

| Appearance | Powder | [] |

| Purity | ≥95% | [] |

| 3,7,8-Tri-O-methylellagic acid (Aglycone) | ||

| Molecular Formula | C₁₇H₁₂O₈ | [2] |

| Molecular Weight | 344.27 | [2] |

| Melting Point | 289-291 °C | [2] |

| Boiling Point (Predicted) | 630.0 ± 55.0 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Experimental Protocols: A Generalized Approach

3.1. Plant Material Collection and Preparation Fresh plant material (Euphorbia tirucalli) is collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.

3.2. Extraction The powdered plant material undergoes solvent extraction. A common method involves initial defatting with a non-polar solvent like n-hexane, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus[3][4].

3.3. Fractionation The crude extract is then subjected to fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning using a series of solvents with increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol[4]. Based on the glycosidic and polar nature of the target compound, it is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

3.4. Chromatographic Purification The enriched fraction is further purified using various chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds within the fraction[5].

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities, pTLC can be employed[5].

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.

3.5. Structure Elucidation The structure of the purified compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the detailed molecular structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore system.

Visualizations: Pathways and Workflows

The following diagrams illustrate the biosynthesis of the parent compound, ellagic acid, and a general workflow for the isolation and identification of natural products like this compound.

Conclusion

This compound is a complex phytochemical with a defined molecular structure and formula. While specific experimental data and a dedicated isolation protocol are not extensively documented, established methodologies for the extraction and purification of related compounds from its natural sources provide a solid foundation for its study. The biosynthetic pathway of its core structure, ellagic acid, is well-understood. Further research is warranted to fully characterize this compound and explore its potential biological activities and applications in drug development.

References

In-Depth Technical Guide: Spectral and Experimental Data for 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a resource for researchers and professionals interested in the spectral and experimental data of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. While this compound is a known natural product, detailed empirical spectral data and specific experimental protocols for its isolation and characterization are not extensively available in the public domain. This document provides a structured overview of the type of data required for its comprehensive analysis and presents a generalized experimental workflow.

Compound Profile

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₉H₃₂O₁₇ |

| Molecular Weight | 652.56 g/mol |

| Reported Natural Sources | Brainea insignis, Euphorbia tirucalli[] |

Spectroscopic Data

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 1: Hypothetical ¹H NMR Data Summary

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Data not available |

Table 2: Hypothetical ¹³C NMR Data Summary

| Chemical Shift (δ ppm) | Assignment |

| Data not available |

Note: Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Expected Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | Expected ~653.16 |

| [M+Na]⁺ | Expected ~675.14 |

| Other fragment ions | Data not available |

Note: Specific high-resolution mass spectrometry data for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Table 4: Expected UV-Vis Absorption Maxima

| Solvent | λ_max (nm) |

| Methanol (B129727) or Ethanol | Data not available |

Note: Specific UV-Vis absorption data for this compound are not available in the reviewed literature.

Experimental Protocols

The following outlines a generalized approach for the isolation and characterization of this compound from a plant source.

General Isolation Procedure

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or stems of Brainea insignis or Euphorbia tirucalli) is subjected to extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is commonly achieved through solvent-solvent partitioning using a series of immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

Chromatographic Purification: The fraction containing the target compound is subjected to one or more chromatographic steps for purification.

-

Column Chromatography: Techniques such as silica (B1680970) gel or Sephadex LH-20 column chromatography are used for initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Instrumentation for Structural Elucidation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) are essential for complete structural assignment.

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-TOF or ESI-QTOF to confirm the elemental composition.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer in a spectroscopic grade solvent.

Experimental and Analytical Workflow

The logical flow from plant material to a fully characterized compound is depicted in the following diagram.

Caption: A generalized workflow for the isolation and structural characterization of a natural product.

Conclusion

References

An Examination of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside: A Scarcity of Therapeutic Data

An in-depth review of publicly available scientific literature reveals a significant lack of research on the specific therapeutic effects, mechanisms of action, and biological activities of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside. This natural product, while identified in certain plant species, remains largely uncharacterized in terms of its pharmacological potential.

Our comprehensive search for data to construct a detailed technical guide for researchers, scientists, and drug development professionals did not yield the specific quantitative data, experimental protocols, or defined signaling pathways necessary to fulfill the core requirements of such a document. The available information is primarily limited to its chemical identity and its presence in nature. For instance, it has been identified as a natural product found in Brainea insignis and Euphorbia tirucalli.[] Commercial suppliers also list it as a research chemical.[][2][3]

While the direct subject of this guide is data-deficient, it is pertinent to note that research on structurally similar ellagic acid derivatives has shown various biological activities. It is crucial to emphasize that the following findings on related compounds do not directly apply to this compound, as minor structural changes can lead to significant differences in biological function.

Research on Related Ellagic Acid Derivatives

Studies on other methylated ellagic acid compounds have indicated potential therapeutic avenues, which could suggest possible, yet unproven, areas of investigation for this compound.

Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid

A study on 2,3,8-Tri-O-methylellagic acid , isolated from the stem bark of Irvingia gabonensis, demonstrated significant antimicrobial activity against a range of pathogens.[4] This has led to suggestions of its potential use in treating infections responsible for diarrhea, dysentery, and typhoid fever.[4]

Anticancer Potential of 3,4,3'-Tri-O-methylellagic acid

In vitro studies of 3,4,3'-Tri-O-methylellagic acid have shown inhibitory activity against human breast (T47D) and cervical (HeLa) cancer cell lines.[5][6][7] Further in silico analysis suggested that this compound might interact with enzymes involved in cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1).[6][7]

Future Directions

The absence of specific research on this compound highlights a gap in the current understanding of the therapeutic potential of ellagic acid derivatives. Future research endeavors could focus on:

-

In vitro screening: Initial biological screening of this compound against various cell lines (e.g., cancer, microbial) to identify potential therapeutic activities.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be warranted.

-

In vivo studies: Following promising in vitro results, animal models would be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of the compound.

Below is a conceptual workflow for future research on this compound, should it be undertaken.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. biobiopha.com [biobiopha.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside and its Glycosidic Linkage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside, a naturally occurring ellagic acid glycoside. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs to present representative methodologies for its isolation, characterization, and biological evaluation. The core focus is on the structural elucidation of the molecule, with a particular emphasis on the determination of its 2-O-rutinoside glycosidic linkage. This document includes illustrative experimental protocols, quantitative data tables, and diagrams of relevant structures and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a phenolic compound belonging to the class of hydrolyzable tannins. It is a derivative of ellagic acid, a well-studied natural product known for its diverse biological activities. The core structure consists of a 3,7,8-tri-O-methylellagic acid aglycone linked to a rutinoside sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This compound has been reported to be a constituent of plants such as Brainea insignis and Euphorbia tirucalli[1]. The glycosylation of ellagic acid derivatives can significantly influence their bioavailability, solubility, and pharmacological properties. Therefore, a thorough understanding of their structure and linkage is crucial for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C29H32O17 | [1] |

| Molecular Weight | 652.56 g/mol | [1] |

| Appearance | Powder | |

| Purity | ≥95% | |

| Natural Sources | Brainea insignis, Euphorbia tirucalli | [1] |

Illustrative Experimental Protocols

Extraction and Isolation

The following is a representative workflow for the extraction and isolation of this compound from a plant source like Euphorbia tirucalli.

Protocol Details:

-

Extraction: Air-dried and powdered plant material (e.g., 500 g) is subjected to Soxhlet extraction with methanol (B129727) for 48 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target glycoside is expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structural Elucidation by NMR Spectroscopy

The definitive structure and the position of the glycosidic linkage are determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Instrumentation:

-

NMR Spectrometer: 500 MHz

-

Solvent: DMSO-d6

Expected NMR Data:

Based on the analysis of related ellagic acid glycosides, the following is a representative table of expected 1H and 13C NMR chemical shifts.

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone | ||

| 2 | 141.5 | - |

| 3 | 140.8 | - |

| 3-OCH3 | 61.2 | 4.10 (s) |

| 4 | 153.0 | - |

| 5 | 112.0 | 7.80 (s) |

| 6 | 113.0 | - |

| 7 | 158.5 | - |

| 7-OCH3 | 61.5 | 4.15 (s) |

| 8 | 141.0 | - |

| 8-OCH3 | 61.8 | 4.20 (s) |

| 1' | 111.5 | - |

| 2' | 141.2 | - |

| 3' | 140.5 | - |

| 4' | 153.5 | - |

| 5' | 107.8 | 7.60 (s) |

| 6' | 113.5 | - |

| 7' | 158.8 | - |

| Glucose | ||

| 1'' | 102.5 | 5.20 (d, 7.5) |

| 2'' | 74.5 | 3.40 (m) |

| 3'' | 77.0 | 3.50 (m) |

| 4'' | 70.5 | 3.30 (m) |

| 5'' | 76.5 | 3.60 (m) |

| 6'' | 67.0 | 4.40 (m), 4.25 (m) |

| Rhamnose | ||

| 1''' | 101.0 | 4.50 (d, 1.5) |

| 2''' | 71.0 | 3.80 (m) |

| 3''' | 71.5 | 3.65 (m) |

| 4''' | 72.5 | 3.45 (m) |

| 5''' | 69.0 | 3.90 (m) |

| 6''' | 18.0 | 1.10 (d, 6.0) |

Determination of Glycosidic Linkage:

The position of the rutinoside moiety on the ellagic acid core and the linkage between the glucose and rhamnose units are determined by 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound.[] It has been identified in plant species such as Brainea insignis and Euphorbia tirucalli.[] As a derivative of ellagic acid, a compound known for a wide range of biological activities including antioxidant and anti-inflammatory properties, this specific glycoside is a compound of interest for further research and drug development. These application notes provide a comprehensive overview of the methodologies for its isolation and purification from plant sources.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H32O17 | [] |

| Molecular Weight | 652.56 g/mol | [] |

| Appearance | Powder | [] |

| Purity | ≥95% (commercially available standard) | [] |

| Synonyms | 3,3',4'-Tri-O-methylellagic acid 4-O-rutinoside | [2] |

Experimental Protocols

The following protocols are detailed experimental procedures for the isolation and purification of this compound from plant material. These are based on established methods for the isolation of ellagic acid derivatives.

Protocol 1: Extraction of Crude Plant Material

This protocol outlines the initial extraction of phenolic compounds from the dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Euphorbia tirucalli or fronds of Brainea insignis)

-

Methanol (B129727) (ACS grade)

-

n-Hexane (ACS grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks)

Procedure:

-

Defatting: The dried plant powder (1 kg) is first defatted by maceration with n-hexane (3 x 3 L) at room temperature for 24 hours to remove lipids and other nonpolar constituents.

-

Extraction: The defatted plant material is air-dried and then exhaustively extracted with methanol (3 x 5 L) at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: The methanolic extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

-

Drying: The crude extract is completely dried under a vacuum to remove any residual solvent.

Protocol 2: Fractionation of the Crude Extract

This protocol describes the separation of the crude extract into fractions of varying polarity using liquid-liquid partitioning.

Materials:

-

Crude methanolic extract

-

Distilled water

-

Ethyl acetate (B1210297) (ACS grade)

-

n-Butanol (ACS grade)

-

Separatory funnel

-

Glassware

Procedure:

-

Suspension: The dried crude methanolic extract (e.g., 100 g) is suspended in 500 mL of distilled water.

-

Ethyl Acetate Partitioning: The aqueous suspension is then partitioned with an equal volume of ethyl acetate (3 x 500 mL) in a separatory funnel. The ethyl acetate layers are combined and concentrated to yield the ethyl acetate fraction.

-

n-Butanol Partitioning: The remaining aqueous layer is further partitioned with an equal volume of n-butanol (3 x 500 mL). The n-butanol layers are combined and concentrated to yield the n-butanol fraction.

-

Drying: Both the ethyl acetate and n-butanol fractions are dried under vacuum. Based on the polarity of glycosides, the target compound is expected to be enriched in the more polar n-butanol fraction.

Protocol 3: Chromatographic Purification

This protocol details the purification of this compound from the enriched fraction using column chromatography.

Materials:

-

Enriched fraction (e.g., n-butanol fraction)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, water, acetonitrile (B52724) gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

HPLC column (e.g., C18, 250 x 10 mm, 5 µm)

Procedure:

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by TLC. Fractions containing the target compound (identified by comparison with a standard if available, or by characteristic UV absorbance) are pooled.

-

Sephadex LH-20 Column Chromatography: The pooled fractions are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

Reversed-Phase C18 Column Chromatography: Subsequent purification is performed on a reversed-phase C18 column using a gradient of decreasing polarity, such as a water-methanol or water-acetonitrile gradient.

-

Preparative HPLC: For final purification to obtain a high-purity compound, preparative HPLC on a C18 column is employed. A typical mobile phase would be a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical isolation process.

| Step | Input Mass (g) | Output Mass (g) | Yield (%) | Purity (%) |

| Extraction | 1000 (Dry Plant Material) | 120 (Crude Extract) | 12.0 | - |

| Fractionation | 120 (Crude Extract) | 35 (n-Butanol Fraction) | 29.2 | - |

| Silica Gel Column | 35 (n-Butanol Fraction) | 5.2 (Enriched Fraction) | 14.9 | ~60 |

| Sephadex LH-20 | 5.2 (Enriched Fraction) | 2.1 (Purified Fraction) | 40.4 | ~85 |

| Preparative HPLC | 2.1 (Purified Fraction) | 0.05 (Final Compound) | 2.4 | >95 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of the target compound.

Potential Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, ellagic acid and its derivatives are known to modulate various cellular signaling pathways. The diagram below illustrates a potential pathway that could be influenced, based on the known activities of similar compounds.

Caption: Potential modulation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Structure Elucidation of 3,7,8-Tri-O-methylellagic Acid 2-O-rutinoside using NMR Spectroscopy

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,8-Tri-O-methylellagic acid 2-O-rutinoside is a naturally occurring phenolic compound found in plant species such as Brainea insignis and Euphorbia tirucalli. As a derivative of ellagic acid, a well-studied compound with a range of biological activities, the structural characterization of its glycosylated and methylated analogues is of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides a detailed application note and protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the molecular structure of this compound.

Structural Hypothesis

The proposed structure for elucidation is this compound. The core is an ellagic acid scaffold with three methoxy (B1213986) groups and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety. The key challenges in the structure elucidation are to confirm the positions of the three methoxy groups and the attachment point of the rutinoside sugar chain to the ellagic acid core, as well as to verify the connectivities within the sugar units.

Experimental Protocols

Sample Preparation

-

Isolation and Purification : this compound is isolated from its natural source using standard chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥95%).

-

Sample for NMR : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical for ensuring good signal resolution and minimizing signal overlap with the solvent peak.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are essential for complete structure elucidation:

-

1D NMR :

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR :

-

¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin-spin couplings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which is crucial for establishing stereochemistry and the linkage of the glycosidic bond.

-

Data Presentation

The following tables summarize the anticipated quantitative NMR data for this compound, based on known chemical shifts of structurally similar ellagic acid derivatives and glycosides.

Table 1: Predicted ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Ellagic Acid Moiety

| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from H to C) |

| 2 | 141.5 | - | - |

| 3 | 142.0 | - | - |

| 3-OCH₃ | 61.5 | 4.05 (s) | 3 |

| 4 | 112.5 | - | - |

| 5 | 113.0 | 7.85 (s) | 4, 6, 7, 1' |

| 6 | 159.0 | - | - |

| 7 | 138.0 | - | - |

| 7-OCH₃ | 61.8 | 4.10 (s) | 7 |

| 8 | 140.0 | - | - |

| 8-OCH₃ | 62.0 | 4.15 (s) | 8 |

| 9 | 110.0 | - | - |

| 10 | 114.0 | 7.95 (s) | 8, 9, 11, 6' |

| 11 | 159.5 | - | - |

| 1' | 104.0 | - | - |

| 6' | 105.0 | - | - |

Table 2: Predicted ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Rutinoside Moiety

| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) | Key COSY Correlations | Key HMBC Correlations (from H to C) |

| Glucose | ||||

| 1'' | 104.5 | 5.20 (d, 7.5) | 2'' | 2, 2'', 5'' |

| 2'' | 75.0 | 3.60 (m) | 1'', 3'' | 1'', 3'' |

| 3'' | 78.0 | 3.50 (m) | 2'', 4'' | 2'', 4'' |

| 4'' | 71.5 | 3.40 (m) | 3'', 5'' | 3'', 5'' |

| 5'' | 77.5 | 3.45 (m) | 4'', 6'' | 4'', 6'' |

| 6'' | 68.0 | 3.75 (m), 3.90 (m) | 5'' | 5'', 1''' |

| Rhamnose | ||||

| 1''' | 102.0 | 4.60 (d, 1.5) | 2''' | 6'', 2''', 5''' |

| 2''' | 72.0 | 3.80 (m) | 1''', 3''' | 1''', 3''' |

| 3''' | 72.5 | 3.65 (m) | 2''', 4''' | 2''', 4''' |

| 4''' | 74.0 | 3.35 (m) | 3''', 5''' | 3''', 5''' |

| 5''' | 70.0 | 3.95 (m) | 4''', 6''' | 4''', 6''' |

| 6''' | 18.0 | 1.25 (d, 6.0) | 5''' | 4''', 5''' |

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structure elucidation.

Key Signaling Pathways and Correlations for Structure Confirmation

The following diagrams illustrate the crucial 2D NMR correlations that enable the precise assignment of the substituent positions on the ellagic acid core.

COSY and HMBC Correlations for the Rutinoside Moiety

This diagram shows the key correlations that confirm the structure of the rutinoside unit and its linkage.

Caption: Key 2D NMR correlations for the rutinoside moiety.

HMBC Correlations for Methoxy Group Placement

This diagram highlights the critical long-range correlations from the methoxy protons to the aromatic carbons of the ellagic acid core, which are essential for determining their precise locations.

Caption: HMBC correlations for methoxy group assignments.

Conclusion